
5-benzylidene-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-benzylidene-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMPT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. BMPT is a pyrimidine derivative that has shown promise in the fields of medicine, agriculture, and materials science. In
Applications De Recherche Scientifique
5-benzylidene-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, this compound has shown promise as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, this compound has been shown to have plant growth-promoting properties. Studies have shown that this compound enhances the growth of plants and increases their resistance to environmental stressors. This compound has also been shown to increase the yield of crops, making it a potential candidate for use in agriculture.
In the field of materials science, this compound has been shown to have potential applications in the development of organic semiconductors. Studies have shown that this compound has good film-forming properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 5-benzylidene-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. Studies have shown that this compound does not cause significant toxicity in normal cells and tissues, making it a potential candidate for the development of new drugs. This compound has also been shown to have antioxidant properties, which may contribute to its anticancer and plant growth-promoting effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-benzylidene-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a wide range of conditions, making it easy to handle in lab experiments. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-benzylidene-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In the field of medicine, further studies are needed to determine the efficacy of this compound as an anticancer agent in vivo. Studies are also needed to determine the optimal dosage and administration route of this compound. In the field of agriculture, further studies are needed to determine the mechanism of action of this compound in plants and to optimize its use as a plant growth promoter. In the field of materials science, further studies are needed to optimize the properties of this compound for use in organic semiconductors.
Propriétés
IUPAC Name |
(5E)-5-benzylidene-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)20-17(22)15(16(21)19-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21,23)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHBAZVSILIFDE-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



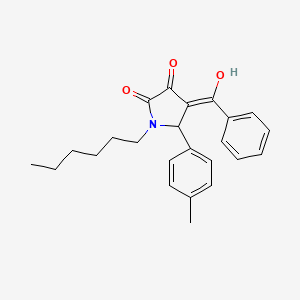
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3897686.png)
![2-chloro-4-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3897696.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3897698.png)
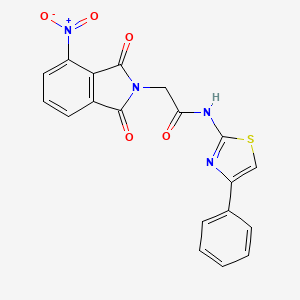
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B3897712.png)
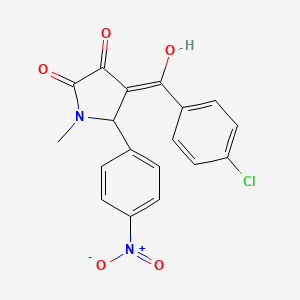
![(4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3897736.png)
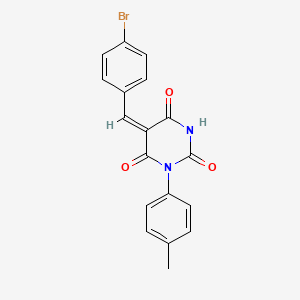
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3897748.png)
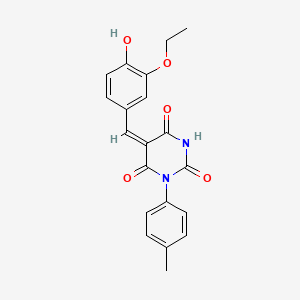
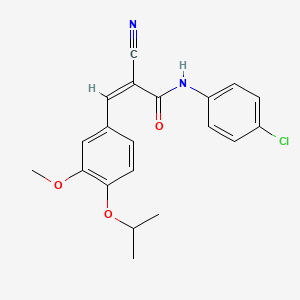
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate](/img/structure/B3897770.png)
![2-chloro-4-(5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897774.png)